molecular formula C18H18N2OS2 B2956084 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide CAS No. 2320669-29-0

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide

Cat. No. B2956084
CAS RN: 2320669-29-0
M. Wt: 342.48
InChI Key: WFTZVXMOSJXKDY-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide, also known as BPTMN, is a synthetic compound that has gained attention for its potential use in scientific research. BPTMN is a nicotinamide adenine dinucleotide (NAD+) analog that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives, including those similar to the specified compound, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These inhibitors showed mixed-type corrosion inhibition behavior and followed the Langmuir isotherm model, as revealed through various techniques like Tafel polarization and electrochemical impedance spectroscopy (Chakravarthy, Mohana, & Kumar, 2014).

Antimicrobial Activity

Compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide have been synthesized and assessed for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungal species, comparing favorably with standard drugs in some cases (Patel & Shaikh, 2010).

Antiproliferative and Apoptosis-Inducing Agents

Derivatives of benzothiazole, similar to the specified compound, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Certain derivatives displayed significantly improved antiproliferative activity and induced apoptosis in cancer cells (Zhang et al., 2018).

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, structurally related to the compound , have shown promising fungicidal activities. Some of these derivatives exhibited higher efficacy than commercial fungicides in controlling cucumber downy mildew, highlighting their potential as lead compounds for further optimization and development into new fungicides (Wu et al., 2022).

Induction of Erythroid Differentiation

Nicotinamide and its analogs have been found to induce differentiation in murine erythroleukemia cells. These compounds led to a significant increase in hemoglobin content and global mRNA in cultured cells, suggesting their potential utility in therapeutic applications related to cell differentiation (Terada, Fujiki, Marks, & Sugimura, 1979).

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12(10-13-11-23-16-8-4-3-6-14(13)16)20-17(21)15-7-5-9-19-18(15)22-2/h3-9,11-12H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTZVXMOSJXKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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